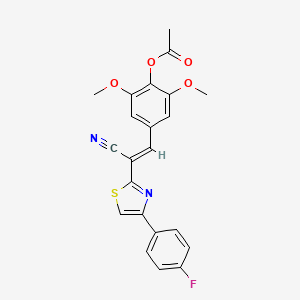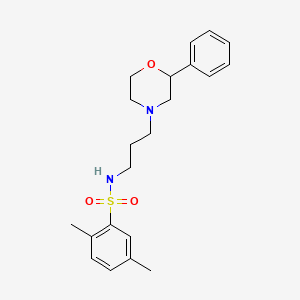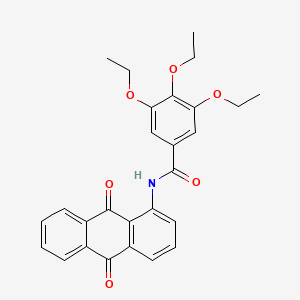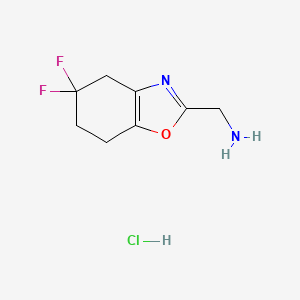
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide, also known as CM-272, is a synthetic compound that belongs to the class of thiadiazole derivatives. It has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. CM-272 has shown promising results in preclinical studies for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis of thiadiazole derivatives, including compounds with structures similar to N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide, has been reported in various studies. These compounds are recognized for their complex intermolecular interactions and three-dimensional arrays generated through various hydrogen bonds and π interactions, contributing to their unique chemical properties (Boechat et al., 2011). Further, the structural elucidation of these compounds is often performed using advanced spectroscopic methods, which provide detailed insights into their molecular frameworks.
Biological Activities and Potential Applications
Antimicrobial Agents : Derivatives of thiadiazole have been explored for their antimicrobial properties, with some showing moderate activity against bacterial strains such as Escherichia coli and Salmonella typhi. These findings highlight their potential as leads for developing new antimicrobial agents (Sah et al., 2014).
Anticancer Activity : The synthesis of thiadiazole derivatives has led to the discovery of compounds with significant anticancer activities. These compounds have been evaluated against various human tumor cell lines, showing promising results that could inform the development of new anticancer therapies (Yurttaş et al., 2015).
Antioxidant Properties : The antioxidant capabilities of thiadiazole derivatives have also been investigated. Studies suggest that these compounds could be useful in combating oxidative stress, a factor in many diseases, including neurodegenerative disorders and cancer (Al-Khazragie et al., 2022).
Antiviral Agents : Research on thiadiazole sulfonamides has demonstrated their potential as antiviral agents, particularly against tobacco mosaic virus, indicating a new avenue for the development of antiviral medications (Chen et al., 2010).
Enzyme Inhibition : Some derivatives have shown potent inhibitory activities against enzymes like α-glucosidase, which plays a crucial role in carbohydrate digestion. This suggests their potential application in managing diabetes through the regulation of blood sugar levels (Iftikhar et al., 2019).
Propiedades
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-23-14-8-2-11(3-9-14)10-15(22)19-17-21-20-16(24-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWPVSVOAIZSNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

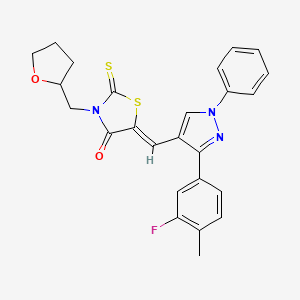
![5-(2-hydroxyphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2868155.png)
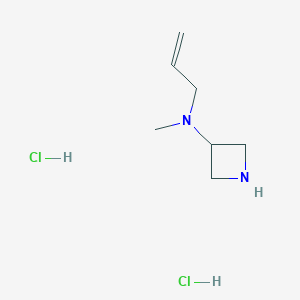
![(E)-N-([2,3'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2868157.png)
![1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2868162.png)
![(3,4-Dimethylphenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2868163.png)
![[4-(Hydroxymethyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B2868164.png)
![N'-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}benzohydrazide](/img/structure/B2868167.png)
![(2E)-3-[(4-methylphenyl)amino]-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2868169.png)
